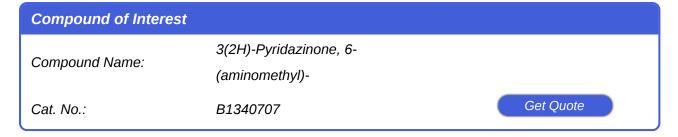


Crystal Structure Analysis of 3(2H)-Pyridazinone Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of 3(2H)-pyridazinone derivatives. While a specific crystal structure for 6-(aminomethyl)-3(2H)-pyridazinone is not publicly available, this document synthesizes data and protocols from closely related analogues to offer valuable insights for researchers in drug discovery and materials science. The pyridazinone core is a significant pharmacophore, and understanding its structural characteristics is crucial for the development of novel therapeutics.

Quantitative Crystallographic Data of 3(2H)-Pyridazinone Derivatives

The following table summarizes key crystallographic data for a selection of substituted 3(2H)-pyridazinone derivatives, providing a comparative view of their structural parameters.



Comp ound Name	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	Z	R- factor
4-(4-methyl benzyl)-6-phenyl pyrida zin-3(2H)-one	C18H16 N2O	Monoc linic	P21/c	13.097 7(9)	7.4932 (4)	14.112 3(9)	90.149 (5)	4	0.028
6- ((E)-2- {4-[2- (4- chloro phenyl)-2- oxoeth oxy]ph enyl}et henyl)- 4,5- dihydr opyrid azin- 3(2H)- one	C20H17 CIN2O 3	Orthor hombi c	Pbca	7.3514 (4)	11.553 9(7)	41.397 (3)	90	8	0.060
4-(4- chloro phenyl)-6- (morp holin-	C14H14 CIN3O 2	Monoc linic	P21/c	13.097 7(9)	7.4932 (4)	14.112 3(9)	90.149 (5)	4	0.028







4-		
yl)pyri dazin-		
dazin-		
3(2H)-		
one		

Data sourced from publicly available crystallographic studies.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of 3(2H)-pyridazinone derivatives generally follows a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

2.1. Synthesis and Crystallization

The initial step involves the chemical synthesis of the target pyridazinone derivative. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for crystallization is slow evaporation from a suitable solvent. For instance, in the analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, single crystals were obtained by slow evaporation from an ethanol solution at room temperature[1][2]. Similarly, for 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, yellow prismatic crystals were grown from ethanol[3][4].

2.2. X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a diffractometer. Data for the analyzed pyridazinone derivatives was collected using a Stoe IPDS 2 diffractometer with Mo K α radiation (λ = 0.71073 Å) at a controlled temperature, typically 296 K[3][5]. The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern.

2.3. Structure Solution and Refinement



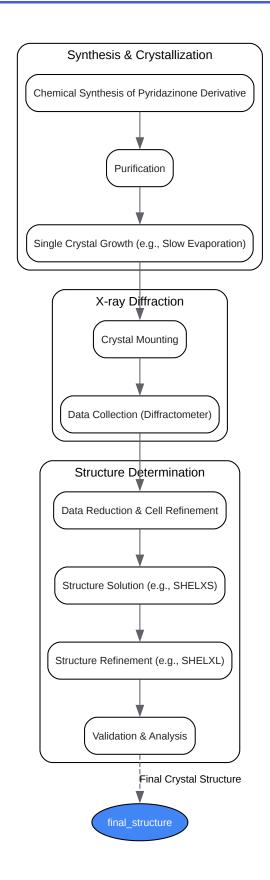
The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². Software packages such as SHELXS97 and SHELXL97 are commonly employed for structure solution and refinement[3]. The final model is validated by checking various crystallographic parameters, including the R-factor.

Visualizing the Workflow and Molecular Structure

3.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the crystal structure analysis of a 3(2H)-pyridazinone derivative.





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Generalized workflow for crystal structure analysis.



3.2. Conceptual Molecular Structure and Interactions

The diagram below presents a conceptual representation of the **3(2H)-Pyridazinone**, **6-(aminomethyl)-** molecule and highlights potential intermolecular hydrogen bonding, a key interaction observed in the crystal packing of related pyridazinone structures. In many derivatives, N—H···O hydrogen bonds lead to the formation of centrosymmetric dimers[1][6].

Conceptual molecular structure and potential H-bonding.

Conclusion

The crystal structure analysis of 3(2H)-pyridazinone derivatives consistently reveals key structural motifs and intermolecular interactions, such as the formation of hydrogen-bonded dimers. While the specific crystallographic data for 6-(aminomethyl)-3(2H)-pyridazinone remains to be determined, the methodologies and findings presented in this guide for analogous compounds provide a robust framework for future research. The detailed experimental protocols and comparative data serve as a valuable resource for scientists engaged in the design and development of novel pyridazinone-based molecules for therapeutic applications. Further experimental investigation into the title compound is warranted to fully elucidate its three-dimensional structure and solid-state properties.

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